dmnq
Overview
Description
2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a naphthoquinone derivative known for its redox cycling properties. It is widely used in scientific research due to its ability to generate reactive oxygen species (ROS) within cells. This compound is particularly valuable in studies related to oxidative stress, apoptosis, and necrosis.
Scientific Research Applications
2,3-Dimethoxy-1,4-naphthoquinone is extensively used in scientific research due to its ability to generate reactive oxygen species. Some of its applications include:
Mechanism of Action
Target of Action
DMNQ is a redox-cycling agent that primarily targets intracellular reactive oxygen species (ROS) generation . It is known to increase the formation of superoxide and hydrogen peroxide within cells .
Mode of Action
This compound interacts with its targets by inducing oxidative stress. The compound undergoes redox cycling, a process that leads to the production of hydrogen peroxide (H2O2) and superoxide .
Biochemical Pathways
The action of this compound affects various cellular parameters, including signal transduction and mitochondrial function . The oxidative stress induced by this compound can lead to changes in these parameters, impacting the normal functioning of cells .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is dependent on the concentration of the compound. At certain concentrations, it can induce cell proliferation, while at others, it can lead to apoptosis (programmed cell death) or necrosis (cell death due to injury) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to affect the compound’s ability to induce apoptosis in certain cell types . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxy-1,4-naphthoquinone interacts with various enzymes, proteins, and other biomolecules. It has the ability to produce H2O2 through redox cycling but fails to conjugate with glutathione (GSH) . This property allows it to play a significant role in biochemical reactions, particularly those involving oxidative stress .
Cellular Effects
The effects of 2,3-Dimethoxy-1,4-naphthoquinone on cells are diverse and depend on the concentration applied. It can induce cell proliferation, apoptosis, or necrosis . It influences cell function by altering signal transduction, mitochondrial function, and gene expression . For instance, it has been used to investigate the effects of ethanol on podocyte apoptosis under hypoxic and hyperoxic conditions .
Molecular Mechanism
At the molecular level, 2,3-Dimethoxy-1,4-naphthoquinone exerts its effects through a variety of mechanisms. It acts as a redox-cycling agent, increasing intracellular superoxide and hydrogen peroxide formation . This leads to oxidative stress, which can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression .
Temporal Effects in Laboratory Settings
The effects of 2,3-Dimethoxy-1,4-naphthoquinone over time in laboratory settings are subject to the stability and degradation of the compound. The amount of oxidative stress induced is proportional to the amount of 2,3-Dimethoxy-1,4-naphthoquinone applied
Metabolic Pathways
2,3-Dimethoxy-1,4-naphthoquinone is involved in various metabolic pathways. It has the ability to produce H2O2 through redox cycling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-1,4-naphthoquinone typically involves the selective demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using anhydrous aluminum chloride in acetonitrile, followed by oxidation with cerium ammonium nitrate . The key steps in the synthetic strategy include:
Demethylation: 2-acetyl-1,4,5,8-tetramethoxynaphthalene is demethylated using anhydrous aluminum chloride in acetonitrile.
Oxidation: The demethylated product is then oxidized using cerium ammonium nitrate to yield 2,3-Dimethoxy-1,4-naphthoquinone.
Industrial Production Methods: While specific industrial production methods for 2,3-Dimethoxy-1,4-naphthoquinone are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of mild reaction conditions and efficient work-up procedures makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can oxidize hydrogen sulfide (H₂S) to polysulfides and sulfoxides.
Redox Cycling: It produces hydrogen peroxide in cells in a concentration-dependent manner.
Common Reagents and Conditions:
Oxidation: Common reagents include cerium ammonium nitrate and manganese dioxide.
Redox Cycling: This process typically involves the presence of molecular oxygen and cellular reductants.
Major Products:
Oxidation: The major products include polysulfides and sulfoxides.
Redox Cycling: The primary product is hydrogen peroxide.
Comparison with Similar Compounds
2,3-Dimethoxy-1,4-naphthoquinone is compared with other naphthoquinones, such as:
1,4-Naphthoquinone: Known for its oxidative properties but less efficient in redox cycling compared to 2,3-Dimethoxy-1,4-naphthoquinone.
Menadione (Vitamin K3): Similar in structure but primarily used for its vitamin activity rather than redox cycling.
Plumbagin: Another naphthoquinone with strong oxidative properties but different biological activities.
Uniqueness: 2,3-Dimethoxy-1,4-naphthoquinone is unique due to its efficient redox cycling ability and minimal interaction with free thiol groups, making it a valuable tool for studying oxidative stress without the complications of alkylation or adduct formation .
Properties
IUPAC Name |
2,3-dimethoxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDFCCYTFPECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040935 | |
Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-96-3 | |
Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6956-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6956-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DMNQ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHOXY-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFW94A3JEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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